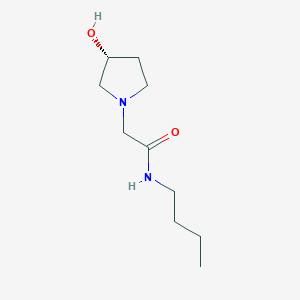
(R)-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is a chemical compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique structure, which includes a butyl group, a hydroxypyrrolidinyl group, and an acetamide group.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide typically involves the reaction of butylamine with 3-hydroxypyrrolidine and acetic anhydride. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process involves several steps, including the protection of functional groups, the formation of intermediates, and the final deprotection to yield the target compound .
Industrial Production Methods
In an industrial setting, the production of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide may involve the use of large-scale reactors and optimized reaction conditions to maximize yield and purity. The process may include continuous monitoring and adjustment of parameters such as temperature, pressure, and pH to ensure consistent product quality .
Analyse Des Réactions Chimiques
Types of Reactions
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a carbonyl group.
Reduction: The carbonyl group in the acetamide can be reduced to form an amine.
Substitution: The butyl group can be substituted with other alkyl or aryl groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents such as lithium aluminum hydride, and substitution reagents such as alkyl halides. The reactions are typically carried out under controlled conditions, including specific temperatures, solvents, and catalysts .
Major Products
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl group can yield a ketone, while reduction of the acetamide can produce an amine .
Applications De Recherche Scientifique
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of ®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to downstream effects. The exact molecular targets and pathways involved depend on the specific application and context .
Comparaison Avec Des Composés Similaires
Similar Compounds
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide: Lacks the ®-configuration, which may affect its biological activity.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)propionamide: Contains a propionamide group instead of an acetamide group, leading to different chemical properties.
N-Butyl-2-(3-hydroxypyrrolidin-1-yl)butyramide: Contains a butyramide group, which may alter its reactivity and applications.
Uniqueness
®-N-Butyl-2-(3-hydroxypyrrolidin-1-yl)acetamide is unique due to its specific ®-configuration, which can influence its interaction with biological targets and its overall chemical properties. This configuration may result in distinct biological activities and applications compared to its similar compounds .
Propriétés
Formule moléculaire |
C10H20N2O2 |
|---|---|
Poids moléculaire |
200.28 g/mol |
Nom IUPAC |
N-butyl-2-[(3R)-3-hydroxypyrrolidin-1-yl]acetamide |
InChI |
InChI=1S/C10H20N2O2/c1-2-3-5-11-10(14)8-12-6-4-9(13)7-12/h9,13H,2-8H2,1H3,(H,11,14)/t9-/m1/s1 |
Clé InChI |
GWRVHLXHZCUWIK-SECBINFHSA-N |
SMILES isomérique |
CCCCNC(=O)CN1CC[C@H](C1)O |
SMILES canonique |
CCCCNC(=O)CN1CCC(C1)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















